molecular formula C5H12N2S B15200623 (1-(Hydrazinylmethyl)cyclopropyl)methanethiol

(1-(Hydrazinylmethyl)cyclopropyl)methanethiol

Cat. No.: B15200623
M. Wt: 132.23 g/mol
InChI Key: CGABGCGEQLJPTI-UHFFFAOYSA-N
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Description

(1-(Hydrazinylmethyl)cyclopropyl)methanethiol: is a chemical compound with a unique structure that includes a cyclopropyl ring, a hydrazinylmethyl group, and a methanethiol group. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Hydrazinylmethyl)cyclopropyl)methanethiol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate alkene, followed by the introduction of the hydrazinylmethyl group through a hydrazine derivative. The final step involves the addition of the methanethiol group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(Hydrazinylmethyl)cyclopropyl)methanethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydrazinyl group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

(1-(Hydrazinylmethyl)cyclopropyl)methanethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive groups.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1-(Hydrazinylmethyl)cyclopropyl)methanethiol involves its reactive functional groups. The thiol group can form covalent bonds with proteins and other biomolecules, potentially altering their function. The hydrazinyl group can interact with various molecular targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (1-(Hydrazinylmethyl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (1-(Hydrazinylmethyl)cyclopropyl)ethanethiol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(1-(Hydrazinylmethyl)cyclopropyl)methanethiol is unique due to the presence of both a thiol and a hydrazinyl group, which confer distinct reactivity and potential applications. Its cyclopropyl ring adds to its structural uniqueness and influences its chemical behavior.

This compound’s combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

IUPAC Name

[1-(hydrazinylmethyl)cyclopropyl]methanethiol

InChI

InChI=1S/C5H12N2S/c6-7-3-5(4-8)1-2-5/h7-8H,1-4,6H2

InChI Key

CGABGCGEQLJPTI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CNN)CS

Origin of Product

United States

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